Cas no 2680878-15-1 (2-{(tert-butoxy)carbonyl(2-hydroxyethyl)amino}-5-(dimethylsulfamoyl)benzoic acid)

2-{(tert-butoxy)carbonyl(2-hydroxyethyl)amino}-5-(dimethylsulfamoyl)benzoic acid structure
2680878-15-1 structure
Product name:2-{(tert-butoxy)carbonyl(2-hydroxyethyl)amino}-5-(dimethylsulfamoyl)benzoic acid
CAS No:2680878-15-1
MF:C16H24N2O7S
Molecular Weight:388.435963630676
CID:5625264
PubChem ID:165929307

2-{(tert-butoxy)carbonyl(2-hydroxyethyl)amino}-5-(dimethylsulfamoyl)benzoic acid 化学的及び物理的性質

名前と識別子

    • 2680878-15-1
    • 2-{[(tert-butoxy)carbonyl](2-hydroxyethyl)amino}-5-(dimethylsulfamoyl)benzoic acid
    • EN300-28302480
    • 2-{(tert-butoxy)carbonyl(2-hydroxyethyl)amino}-5-(dimethylsulfamoyl)benzoic acid
    • インチ: 1S/C16H24N2O7S/c1-16(2,3)25-15(22)18(8-9-19)13-7-6-11(10-12(13)14(20)21)26(23,24)17(4)5/h6-7,10,19H,8-9H2,1-5H3,(H,20,21)
    • InChIKey: NBJPTPPWPPXUGR-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=C(C(=O)O)C=1)N(C(=O)OC(C)(C)C)CCO)(N(C)C)(=O)=O

計算された属性

  • 精确分子量: 388.13042228g/mol
  • 同位素质量: 388.13042228g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 8
  • 重原子数量: 26
  • 回転可能化学結合数: 8
  • 複雑さ: 607
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.7
  • トポロジー分子極性表面積: 133Ų

2-{(tert-butoxy)carbonyl(2-hydroxyethyl)amino}-5-(dimethylsulfamoyl)benzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28302480-0.25g
2-{[(tert-butoxy)carbonyl](2-hydroxyethyl)amino}-5-(dimethylsulfamoyl)benzoic acid
2680878-15-1 95.0%
0.25g
$617.0 2025-03-19
Enamine
EN300-28302480-0.05g
2-{[(tert-butoxy)carbonyl](2-hydroxyethyl)amino}-5-(dimethylsulfamoyl)benzoic acid
2680878-15-1 95.0%
0.05g
$563.0 2025-03-19
Enamine
EN300-28302480-2.5g
2-{[(tert-butoxy)carbonyl](2-hydroxyethyl)amino}-5-(dimethylsulfamoyl)benzoic acid
2680878-15-1 95.0%
2.5g
$1315.0 2025-03-19
Enamine
EN300-28302480-10.0g
2-{[(tert-butoxy)carbonyl](2-hydroxyethyl)amino}-5-(dimethylsulfamoyl)benzoic acid
2680878-15-1 95.0%
10.0g
$2884.0 2025-03-19
Enamine
EN300-28302480-1g
2-{[(tert-butoxy)carbonyl](2-hydroxyethyl)amino}-5-(dimethylsulfamoyl)benzoic acid
2680878-15-1
1g
$671.0 2023-09-07
Enamine
EN300-28302480-10g
2-{[(tert-butoxy)carbonyl](2-hydroxyethyl)amino}-5-(dimethylsulfamoyl)benzoic acid
2680878-15-1
10g
$2884.0 2023-09-07
Enamine
EN300-28302480-1.0g
2-{[(tert-butoxy)carbonyl](2-hydroxyethyl)amino}-5-(dimethylsulfamoyl)benzoic acid
2680878-15-1 95.0%
1.0g
$671.0 2025-03-19
Enamine
EN300-28302480-5.0g
2-{[(tert-butoxy)carbonyl](2-hydroxyethyl)amino}-5-(dimethylsulfamoyl)benzoic acid
2680878-15-1 95.0%
5.0g
$1945.0 2025-03-19
Enamine
EN300-28302480-0.5g
2-{[(tert-butoxy)carbonyl](2-hydroxyethyl)amino}-5-(dimethylsulfamoyl)benzoic acid
2680878-15-1 95.0%
0.5g
$645.0 2025-03-19
Enamine
EN300-28302480-0.1g
2-{[(tert-butoxy)carbonyl](2-hydroxyethyl)amino}-5-(dimethylsulfamoyl)benzoic acid
2680878-15-1 95.0%
0.1g
$591.0 2025-03-19

2-{(tert-butoxy)carbonyl(2-hydroxyethyl)amino}-5-(dimethylsulfamoyl)benzoic acid 関連文献

2-{(tert-butoxy)carbonyl(2-hydroxyethyl)amino}-5-(dimethylsulfamoyl)benzoic acidに関する追加情報

Introduction to 2-{(tert-butoxy)carbonyl(2-hydroxyethyl)amino}-5-(dimethylsulfamoyl)benzoic acid (CAS No. 2680878-15-1)

2-{(tert-butoxy)carbonyl(2-hydroxyethyl)amino}-5-(dimethylsulfamoyl)benzoic acid, identified by its CAS number 2680878-15-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its structural complexity, which includes protective groups, amino functionalities, and sulfonamide moieties. The unique combination of these chemical features makes it a promising candidate for further exploration in drug discovery and development.

The structure of 2-{(tert-butoxy)carbonyl(2-hydroxyethyl)amino}-5-(dimethylsulfamoyl)benzoic acid is built around a benzoic acid core, which is a well-documented scaffold in medicinal chemistry due to its biological activity and metabolic stability. The presence of a (tert-butoxy)carbonyl (Boc) group at the amino position serves as an essential protecting group, commonly used in peptide synthesis and other organic transformations to prevent unwanted side reactions. This protective group is particularly valuable in multi-step synthetic pathways where selective deprotection is required.

Additionally, the compound features a (2-hydroxyethyl)amino side chain, which introduces both hydrophilic and hydrophobic properties to the molecule. The hydroxyl group can participate in hydrogen bonding interactions, enhancing the molecule's solubility in polar environments, while the alkyl chain contributes to hydrophobic interactions. Such dual functionality makes this compound a versatile building block for designing molecules with tailored physicochemical properties.

The 5-(dimethylsulfamoyl) moiety is another critical feature of this compound. Sulfonamides are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The dimethylsulfamoyl group specifically enhances the compound's interaction with biological targets by increasing its polarity and improving its binding affinity. This moiety is also frequently employed in drug design due to its ability to modulate enzyme activity and receptor binding.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential biological activities of such complex molecules with greater accuracy. Studies have suggested that compounds with similar structural motifs may exhibit inhibitory effects on various enzymes and receptors involved in diseases such as cancer, inflammation, and metabolic disorders. The synthetic pathways for 2-{(tert-butoxy)carbonyl(2-hydroxyethyl)amino}-5-(dimethylsulfamoyl)benzoic acid have been optimized to ensure high yield and purity, making it accessible for further biochemical investigations.

In the realm of drug development, the pharmacokinetic properties of a compound are crucial determinants of its clinical efficacy. The presence of multiple functional groups in 2-{(tert-butoxy)carbonyl(2-hydroxyethyl)amino}-5-(dimethylsulfamoyl)benzoic acid suggests that it may exhibit favorable solubility and bioavailability characteristics. However, detailed pharmacokinetic studies are necessary to confirm these predictions and to identify any potential metabolic liabilities.

The chemical synthesis of this compound involves multiple steps, each requiring careful optimization to ensure regioselectivity and high yield. Key steps include the introduction of the Boc protecting group, the installation of the (2-hydroxyethyl)amino side chain, and the final incorporation of the dimethylsulfamoyl moiety. Advances in synthetic methodologies have enabled chemists to perform these transformations under mild conditions with minimal byproduct formation.

One of the most exciting aspects of working with 2-{(tert-butoxy)carbonyl(2-hydroxyethyl)amino}-5-(dimethylsulfamoyl)benzoic acid is its potential as a lead compound for drug discovery. By modifying its structure or exploring analogues, researchers can identify new molecules with enhanced biological activity or improved pharmacokinetic profiles. For instance, replacing the Boc group with other protecting groups or introducing additional functional moieties could lead to novel therapeutic agents.

The field of medicinal chemistry has seen tremendous growth over the past few decades, largely driven by advances in synthetic chemistry and computational biology. These tools have allowed researchers to design and synthesize complex molecules with specific biological targets in mind. 2-{(tert-butoxy)carbonyl(2-hydroxyethyl)amino}-5-(dimethylsulfamoyl)benzoic acid exemplifies this trend toward rational drug design, where structural features are carefully chosen to optimize biological activity.

In conclusion, 2-{(tert-butoxy)carbonyl(2-hydroxyethyl)amino}-5-(dimethylsulfamoyl)benzoic acid (CAS No. 2680878-15-1) represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of functional groups makes it a valuable tool for researchers exploring new frontiers in drug discovery and development. As our understanding of biological systems continues to grow, compounds like this will play an increasingly important role in addressing complex diseases.

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